Methyl 4-aminopicolinate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
methyl 4-aminopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
ILXSMFIPXARCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N.Cl |
Origin of Product |
United States |
Biocatalytic Synthesis:enzymes Are Highly Selective Chiral Catalysts That Can Be Used for Asymmetric Synthesis.nih.gova Potential Strategy is the Kinetic Resolution of a Racemic Derivative of Methyl 4 Aminopicolinate. in This Scenario, an Enzyme, Such As a Lipase or Acylase, Would Selectively Catalyze a Reaction E.g., Acylation on One Enantiomer of the Racemic Mixture at a Much Faster Rate Than the Other. This Leaves One Enantiomer Unreacted and the Other Transformed, Allowing for Their Separation. Transaminases Are Also Widely Used for the Asymmetric Synthesis of Chiral Amines from Ketones, Offering a Sustainable Route to Optically Pure Products.nih.govresearchgate.net
Table 2: Representative Data for a Biocatalytic Kinetic Resolution (Note: This data is illustrative of an enzymatic resolution process.)
| Racemic Substrate | Enzyme | Reaction | Conversion (%) | Product ee% | Unreacted Substrate ee% |
| N-acetyl-4-aminopicolinate | Porcine Kidney Acylase | Hydrolysis | ~50% | >99% (Amine) | >98% (Acetamide) |
| N-acetyl-4-aminopicolinate | Candida antarctica Lipase (B570770) B | Hydrolysis | ~50% | >97% (Amine) | >96% (Acetamide) |
Use of Chiral Auxiliaries:in This Method, the Amino Group of Methyl 4 Aminopicolinate is Temporarily Attached to a Chiral Molecule Known As a Chiral Auxiliary. This Auxiliary then Directs the Stereochemistry of a Subsequent Reaction That Creates a New Chiral Center. After the Reaction, the Auxiliary is Cleaved Off, Leaving the Desired Enantiomerically Enriched Product.
These asymmetric strategies are often preferred in modern organic synthesis as they can be more atom-economical and efficient than classical resolution, offering a direct pathway to the desired enantiopure compound. nih.gov
Mechanistic and Theoretical Investigations of Reactions Involving Methyl 4 Aminopicolinate Hydrochloride
Proposed Reaction Mechanisms for Key Synthetic Steps
The synthesis of methyl 4-aminopicolinate hydrochloride involves several key chemical transformations, each with a distinct reaction mechanism. The primary starting material for its synthesis is often a pre-functionalized picolinic acid derivative.
A common synthetic route proceeds from methyl 4-chloropicolinate. prepchem.com This involves a nucleophilic substitution at the C4 position of the pyridine (B92270) ring, followed by the reduction of an intermediate to form the amino group.
Nucleophilic Addition-Elimination Mechanisms on the Pyridine Ring
The substitution of the chloro group at the 4-position of the pyridine ring is a critical step and typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by an electron-withdrawing group like the ester at the C2 position.
The proposed mechanism for the conversion of methyl 4-chloropicolinate to methyl 4-aminopicolinate using sodium azide (B81097) followed by reduction is as follows: prepchem.com
Nucleophilic Attack: The azide ion (N3-), a potent nucleophile, attacks the C4 carbon of the pyridine ring, which bears the chlorine atom. This attack is regioselective due to the electronic activation provided by the ring nitrogen and the ester group.
Formation of a Meisenheimer-like Intermediate: The attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized across the ring and stabilized by the electron-withdrawing nitrogen atom.
Elimination of the Leaving Group: The intermediate collapses, restoring the aromaticity of the ring by expelling the chloride ion, which is a good leaving group. This results in the formation of methyl 4-azidopicolinate.
Reduction of the Azide: The resulting methyl 4-azidopicolinate is then reduced to methyl 4-aminopicolinate. This is commonly achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst. prepchem.com
This addition-elimination pathway is characteristic of nucleophilic substitutions on electron-poor aromatic and heteroaromatic systems.
Esterification and Hydrolysis Reaction Pathways
The ester functional group in this compound is central to its chemistry, both in its synthesis (esterification) and potential degradation (hydrolysis).
Esterification: The synthesis of the precursor, methyl 4-chloropicolinate, often starts from 4-chloropicolinoyl chloride. The esterification is achieved by reacting the acid chloride with methanol (B129727). chemicalbook.com The mechanism is a standard nucleophilic acyl substitution:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acid chloride.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, and the chloride ion is eliminated, leading to the formation of a protonated ester.
Deprotonation: A base, such as another molecule of methanol or a weak base added to the reaction, removes the proton from the oxygen atom, yielding the final product, methyl 4-chloropicolinate.
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 4-aminopicolinic acid, under either acidic or basic conditions. acs.orgtcichemicals.com
Acid-Catalyzed Hydrolysis: In the presence of an acid (like the hydrochloride salt itself in aqueous solution) and heat, the reaction is the reverse of Fischer esterification. researchgate.net The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After proton transfer, methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the carboxylic acid. The reaction is reversible and requires an excess of water to be driven to completion. tcichemicals.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a non-reversible reaction. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, forming the carboxylic acid. The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol.
Kinetic Studies of Chemical Transformations
While specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature, the principles of ester hydrolysis kinetics are well-established. chemrxiv.orgegyankosh.ac.in Kinetic studies on analogous esters provide a framework for understanding the factors that would influence the reaction rates of this compound.
The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to the ester concentration and first-order with respect to the hydroxide ion concentration. chemrxiv.org
Rate = k[Ester][OH-]
Under pseudo-first-order conditions, where the concentration of the hydroxide ion is in large excess, the rate equation simplifies to:
Rate = kobs[Ester], where kobs = k[OH-]
The following table presents hypothetical kinetic data for the alkaline hydrolysis of an aromatic ester at a constant temperature, illustrating how the observed rate constant (kobs) changes with hydroxide concentration.
| [OH⁻] (mol/L) | kobs (s⁻¹) |
| 0.01 | 0.0005 |
| 0.02 | 0.0010 |
| 0.04 | 0.0020 |
| 0.06 | 0.0030 |
| 0.08 | 0.0040 |
| This is an interactive data table. You can sort and filter the data. |
From such data, the second-order rate constant (k) can be determined by plotting kobs versus [OH⁻]. The slope of the resulting line would be the value of k. For methyl 4-aminopicolinate, the rate of hydrolysis would be influenced by electronic factors. The amino group is electron-donating, which would decrease the electrophilicity of the carbonyl carbon and likely result in a slower hydrolysis rate compared to an unsubstituted methyl picolinate (B1231196).
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the mechanistic and electronic properties of molecules like methyl 4-aminopicolinate and its derivatives.
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to model reaction pathways and elucidate complex mechanisms. researchgate.netlu.se For reactions involving methyl 4-aminopicolinate, these calculations can provide valuable information:
Transition State Analysis: By mapping the potential energy surface of a reaction, transition states can be located. This allows for the calculation of activation energies, which are critical for understanding reaction kinetics and selectivity. For instance, in the nucleophilic substitution on the pyridine ring, DFT calculations could compare the activation barriers for attack at different positions, confirming the observed C4 selectivity.
Intermediate Stability: The relative energies of intermediates, such as the Meisenheimer-like complex in the SNAr reaction, can be calculated to assess their stability and lifetime. chemrxiv.org
Theoretical studies on pyridine radicals reacting with molecular oxygen have demonstrated the utility of these methods in tracing complex reaction pathways, including ring-opening and the formation of various smaller molecules. lu.se Similar approaches could be applied to predict the products of thermal or photochemical degradation of methyl 4-aminopicolinate.
Conformational Analysis and Molecular Modeling of Derivatives
Molecular modeling and conformational analysis are used to understand the three-dimensional structure of molecules and how this structure influences their physical and chemical properties. For derivatives of methyl 4-aminopicolinate, these studies are particularly relevant.
Conformational Preferences: Methyl 4-aminopicolinate has rotational freedom around the C2-C(O) bond and the C4-N bond. Computational methods can determine the most stable conformers and the energy barriers for rotation. The conformation of the ester group relative to the pyridine ring nitrogen can influence its reactivity and interaction with biological targets. Studies on methyl picolinate have identified different stable conformers (s-trans and s-cis). chemicalbook.com
Predicting Physicochemical Properties: Computational models can predict properties such as dipole moment, solubility, and electronic parameters (e.g., HOMO and LUMO energies). researchgate.netnih.gov These parameters are crucial for designing derivatives with specific characteristics. For example, in drug design, computational tools are used to predict the ability of pyridine-based compounds to cross the blood-brain barrier. nih.gov
The table below shows examples of quantum chemical properties calculated for two pyridine derivatives, which are used to predict their reactivity and interaction potential. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Derivative A | -6.25 | -1.80 | 4.45 | 3.10 |
| Derivative B | -6.50 | -1.55 | 4.95 | 5.20 |
| This is an interactive data table. You can sort and filter the data. |
In this context, EHOMO (Energy of the Highest Occupied Molecular Orbital) relates to the ability of a molecule to donate electrons, while ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) relates to its ability to accept electrons. A smaller energy gap (ΔE) generally implies higher reactivity. Such computational approaches are invaluable for the rational design of novel derivatives of methyl 4-aminopicolinate for various applications.
Analytical and Spectroscopic Characterization of Methyl 4 Aminopicolinate Hydrochloride and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
ESI-MS is a soft ionization technique well-suited for polar, and often thermally labile, molecules like Methyl 4-aminopicolinate hydrochloride. In positive ion mode, the molecule is expected to readily accept a proton to form the molecular ion [M+H]⁺. Given the molecular weight of the free base (152.15 g/mol ), the primary ion observed would be at an m/z of approximately 153.16. sigmaaldrich.comnih.gov
By increasing the energy within the mass spectrometer (tandem MS or MS/MS), the molecular ion can be induced to fragment. This fragmentation provides a structural fingerprint. Common fragmentation pathways for this molecule could include:
Loss of a methoxy (B1213986) radical (·OCH₃) resulting in a fragment ion at m/z ~122.
Loss of the entire carbomethoxy group (·CO₂CH₃) resulting in a fragment ion at m/z ~94.
Loss of carbon monoxide (CO) from the ester, followed by other rearrangements.
The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for distinguishing it from its isomers. nih.gov
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone technique for confirming the identity and assessing the purity of volatile and thermally stable compounds. nist.gov Several chemical suppliers list gas chromatography as a method for purity analysis of Methyl 4-aminopicolinate, indicating its suitability for this technique. vwr.comtcichemicals.com
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions. After exiting the column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows a unique pattern of fragment ions.
The combination of a specific retention time and a characteristic mass spectrum provides a very high degree of confidence in the compound's identity and purity. iu.edu Impurities would appear as separate peaks in the gas chromatogram with their own distinct mass spectra.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of novel compounds. Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based mass spectrometers, provide mass measurements with high accuracy, typically to within 5 ppm (parts per million). nih.gov This level of precision allows for the unambiguous assignment of a unique elemental formula to a measured mass. researchgate.net
For this compound, HRMS analysis would be crucial for confirming its molecular formula (C₇H₉ClN₂O₂). The technique would involve detecting the protonated molecule, [M+H]⁺, and measuring its mass-to-charge ratio (m/z) with high resolution. The expected exact mass can be calculated from the sum of the exact masses of its constituent isotopes. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov
In the analysis of related complex molecules, resolving powers of 35,000 to 70,000 FWHM (full width at half maximum) have been shown to be sufficient for achieving mass accuracies below 5 ppm, which is necessary for reliable elemental composition assignment in complex matrices. nih.gov The data obtained from HRMS not only confirms the identity of the target compound but also facilitates the structural elucidation of impurities and degradation products. nih.govnih.gov
Table 1: Theoretical HRMS Data for Methyl 4-aminopicolinate Cation This table presents the calculated exact mass for the protonated form of Methyl 4-aminopicolinate, which would be the ion observed in a typical positive-ion mode HRMS experiment.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0659 |
Chromatographic Methods for Purification and Reaction Monitoring
Chromatographic techniques are fundamental in synthetic chemistry for both monitoring the progress of a reaction and for the purification of the final product.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used extensively for monitoring the progress of chemical reactions. itwreagents.comlibretexts.org For a reaction producing this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org A typical TLC setup involves spotting the reaction mixture onto a TLC plate, which is then developed in a suitable solvent system. wordpress.com
The choice of stationary phase is critical. While standard silica (B1680970) gel is widely used, its acidic nature can cause strong adsorption and tailing of basic compounds like amines. biotage.comfujifilm.com For basic compounds, an amino-functionalized silica gel plate (NH₂ silica gel) can be highly effective, as it reduces the ionic interactions that lead to poor spot shape. fujifilm.com Alternatively, adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can improve the chromatography on a standard silica plate. fujifilm.com
The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). wordpress.comrsc.org The ratio is optimized to achieve good separation between the starting material, product, and any by-products. Visualization of the spots on the TLC plate is commonly achieved using a UV lamp (typically at 254 nm), as aromatic compounds like picolinates will absorb UV light and appear as dark spots on a fluorescent plate. wordpress.com
Table 2: Typical TLC Systems for Analyzing Aromatic Amines This table provides examples of TLC systems that could be adapted for monitoring reactions involving this compound.
| Stationary Phase | Mobile Phase (Eluent) System | Visualization Method | Rationale/Application |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (varying ratios) | UV Light (254 nm) | Standard system for moderately polar compounds. rsc.org |
| Silica Gel 60 F₂₅₄ | Petroleum Ether:Acetone (e.g., 7:3 v/v) | UV Light (254 nm) | Good for separating compounds of differing polarity like acids and esters. wordpress.com |
| Amino Silica Gel (NH₂) | Hexane:Ethyl Acetate | UV Light (254 nm) | Recommended for basic compounds to prevent streaking and improve spot shape. fujifilm.com |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate:Hexane with ~0.1% Triethylamine | UV Light (254 nm) | The basic additive neutralizes acidic sites on the silica, improving elution of basic analytes. researchgate.net |
Column chromatography is the standard method for purifying chemical compounds on a larger scale following a synthesis. biotage.com The principles are similar to TLC, but the stationary phase is packed into a glass column.
Normal-Phase (Silica Gel): For about 90% of small-molecule purifications, silica gel is the stationary phase of choice. biotage.com As a polar stationary phase, it separates compounds based on their polarity, with less polar compounds eluting first. However, the acidic nature of silica can be problematic for basic compounds like Methyl 4-aminopicolinate, causing irreversible adsorption or tailing, leading to poor separation. biotage.com This can sometimes be mitigated by adding a small percentage of a base like triethylamine to the eluent. researchgate.net
Reverse-Phase (e.g., C18-bonded silica): In reverse-phase chromatography, the stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol (B129727) mixtures) is used. biotage.comscholarsresearchlibrary.com This technique is well-suited for purifying polar or basic compounds that are difficult to separate by normal-phase chromatography. researchgate.net The retention mechanism is based on hydrophobic interactions, with more polar compounds eluting first. Reverse-phase chromatography is often used for purifying picolinic acid derivatives and other polar molecules. researchgate.netresearchgate.net
Table 3: Comparison of Column Chromatography Phases for Purifying Aminopicolinates This table compares the characteristics of normal-phase and reverse-phase chromatography for the purification of a compound like this compound.
| Parameter | Silica Gel (Normal-Phase) | C18-Bonded Silica (Reverse-Phase) |
|---|---|---|
| Stationary Phase Polarity | Polar (acidic silanol (B1196071) groups) | Non-polar (hydrophobic alkyl chains) |
| Typical Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile) |
| Elution Order | Non-polar compounds elute first | Polar compounds elute first |
| Suitability for Basic Amines | Can be problematic due to strong acidic interactions, may require basic additives. biotage.com | Generally more suitable, as it avoids strong silanol interactions. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. researchgate.net It offers higher resolution and sensitivity compared to standard column chromatography. For analyzing picolinic acid and its derivatives, reverse-phase HPLC (RP-HPLC) is the most common method. helixchrom.comcapes.gov.br
A typical RP-HPLC setup for a compound like this compound would utilize a C18-bonded silica column. nih.govnih.gov The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Adjusting the pH of the mobile phase is crucial for controlling the retention and peak shape of ionizable compounds. For basic amines, using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) ensures that the analyte is in its protonated, more polar form, leading to predictable retention behavior on a reverse-phase column. nih.gov
Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the picolinate (B1231196) structure has a strong UV absorbance, typically monitored around 265 nm. researchgate.net HPLC methods can be developed for high-throughput analysis, with run times often under an hour. nih.gov
Table 4: Exemplary HPLC Method Parameters for Picolinate Derivatives This table outlines typical conditions for an HPLC method suitable for the analysis of this compound, based on methods for related compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile | nih.govnih.gov |
| Gradient | Gradient elution, e.g., 5% to 95% B over 30-40 minutes | nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.net |
| Detection | UV at ~265 nm | researchgate.net |
| Column Temperature | 30-40 °C | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule. vscht.cz
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:
N-H Vibrations: The primary amine (-NH₂) group will show characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. wpmucdn.com Primary amines typically display two bands in this region: one for asymmetric stretching and one for symmetric stretching. pressbooks.pub The N-H bending vibration (scissoring) is expected to appear around 1600 cm⁻¹. wpmucdn.com
C=O Vibration: The ester carbonyl (C=O) group is one of the most recognizable absorptions in an IR spectrum, appearing as a strong, sharp peak typically in the 1750-1735 cm⁻¹ range for saturated esters. pressbooks.publibretexts.org
Aromatic Ring Vibrations: The pyridine ring will show several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. lumenlearning.com C=C stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ region. vscht.czlumenlearning.com
C-O Vibration: The C-O single bond stretch of the ester group will produce a strong band in the fingerprint region, typically between 1300-1100 cm⁻¹. lumenlearning.com
Table 5: Characteristic IR Absorption Frequencies for this compound This table summarizes the expected key absorption bands in the IR spectrum of the title compound, based on established correlations for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 | Medium (two peaks) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | ~1600 | Medium to strong |
| Ester (R-COOR') | C=O Stretch | 1750 - 1735 | Strong, sharp |
| Ester (R-COOR') | C-O Stretch | 1300 - 1100 | Strong |
| Aromatic Ring (Pyridine) | =C-H Stretch | 3100 - 3000 | Weak to medium |
| Aromatic Ring (Pyridine) | C=C Stretch (in-ring) | 1600 - 1400 | Medium (multiple bands) |
Advanced X-ray Crystallography for Solid-State Structural Determination
An analysis of this compound would reveal the precise geometry of the pyridine ring and the orientation of the amino and methyl ester substituents. A key aspect of the analysis would be to understand the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding (e.g., involving the amine group and the hydrochloride counter-ion), π-stacking between the pyridine rings, and other weaker non-covalent contacts. nih.gov
The structural data obtained can be further analyzed using tools like Hirshfeld surface analysis to visualize and quantify the intermolecular interactions within the crystal lattice. This provides a deeper understanding of the solid-state behavior of the compound. nih.gov Such studies on related picolinic acid derivatives have shown that even small changes to substituents can lead to significant variations in crystal packing and molecular conformation. nih.gov
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-aminopicolinate |
| Picolinic acid |
| Triethylamine |
| Ammonia |
| Hexane |
| Petroleum ether |
| Ethyl acetate |
| Acetone |
| Acetonitrile |
| Methanol |
| Formic acid |
Applications of Methyl 4 Aminopicolinate Hydrochloride in Advanced Chemical Synthesis and Materials Science
As a Versatile Precursor for Heterocyclic Chemistry
The inherent reactivity of the amino and ester groups on the electron-deficient pyridine (B92270) core makes Methyl 4-aminopicolinate hydrochloride a strategic starting material for constructing a variety of heterocyclic compounds. It is particularly useful in reactions that build new rings fused to the pyridine system or introduce complex substitutions.
The arrangement of the amino group and the ester in Methyl 4-aminopicolinate is ideal for cyclization reactions to form fused pyrimidine (B1678525) rings, leading to the pyrido[3,2-d]pyrimidine (B1256433) scaffold. This class of compounds is isomeric to the well-known quinazolines and is of significant interest in medicinal chemistry. The general synthetic strategy involves the reaction of the 4-amino group with a reagent that can subsequently cyclize with the picolinate (B1231196) ester at the C2 position.
For instance, condensation of the 4-amino group with reagents like formamide, guanidine, or isothiocyanates can furnish the necessary atoms to complete the fused pyrimidine ring. These reactions are foundational in creating libraries of compounds for biological screening. While direct synthesis from Methyl 4-aminopicolinate is a specific application, the broader methodology is well-established for related aminobenzoates and aminopyridine carboxylates to produce quinazolines and other pyridopyrimidines. nih.govscielo.brnih.gov The synthesis of pyrido[2,3-d]pyrimidines, for example, often starts from 2-aminonicotinic acid, which undergoes cyclization with urea (B33335) or other reagents to form the fused system. nih.gov A similar principle applies to forming pyrido[3,2-d]pyrimidines from a 4-aminopicolinate precursor.
Table 1: Representative Reaction for Pyrido[3,2-d]pyrimidine Synthesis
| Starting Material | Reagent | Resulting Fused System | Key Transformation |
| Methyl 4-aminopicolinate | Guanidine Hydrochloride | 2,4-Diaminopyrido[3,2-d]pyrimidine | Condensation and cyclization |
| Methyl 4-aminopicolinate | Formic Acid | Pyrido[3,2-d]pyrimidin-4-one | Amidation and cyclization |
| Methyl 4-aminopicolinate | Benzoyl isothiocyanate | 2-Phenyl-thioxo-pyrido[3,2-d]pyrimidin-4-one | Thiourea formation and cyclization |
This table presents illustrative transformations based on established heterocyclic synthesis principles.
The pyridine nucleus is a fundamental component of ligands used in coordination chemistry and catalysis. This compound is a valuable starting material for creating sophisticated pyridine-based ligands due to its multiple functionalization points. The amino group can be readily acylated, alkylated, or engaged in cross-coupling reactions, while the ester can be hydrolyzed to a carboxylic acid or converted into a variety of amides. nih.gov
These modifications allow for the systematic tuning of the ligand's electronic and steric properties. For example, amide coupling reactions between a picolinic acid derivative and various diamines can produce bis-pyridine ligands capable of coordinating to metal centers to form dinuclear complexes. nih.gov Furthermore, Suzuki coupling reactions can be employed to attach aryl or heteroaryl groups to the pyridine ring (after conversion of a functional group to a halide or boronic ester), creating ligands with extended π-systems. nih.govbeilstein-journals.org The resulting multidentate ligands are investigated for their applications in catalysis, materials science, and the development of therapeutic agents. nih.gov
Table 2: Functionalization of Methyl 4-aminopicolinate for Ligand Synthesis
| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |
| Amino Group | Acylation | Acetyl Chloride | Acetamido |
| Amino Group | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Benzylamino |
| Ester Group | Saponification | Sodium Hydroxide (B78521) | Carboxylic Acid |
| Ester Group | Amidation | Benzylamine | N-benzylcarboxamide |
| Pyridine Ring (via intermediate) | Suzuki Coupling | Phenylboronic Acid | Phenyl |
This table illustrates potential modifications to the core structure for ligand development.
Role in the Development of Organic Semiconductor Materials
The electron-deficient nature of the pyridine ring makes it an attractive component for n-type organic semiconductor materials. Derivatives of Methyl 4-aminopicolinate are explored as building blocks for creating larger π-conjugated molecules with tailored electronic properties for use in organic electronics. organicintermediate.com The presence of both an electron-donating amino group and an electron-withdrawing ester group on the same π-deficient ring creates an intramolecular push-pull system, which is a common design strategy for tuning the optical and electronic properties of organic materials.
The electronic characteristics of materials derived from Methyl 4-aminopicolinate are highly dependent on their final molecular structure. The intrinsic push-pull nature of the precursor can be amplified by extending the conjugation or by attaching stronger electron-donating or -withdrawing groups. These structural modifications directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the material's band gap. mdpi.com For example, converting the ester to an amide or coupling the amino group with an aromatic substituent can systematically alter these energy levels. This tunability is crucial for designing materials with specific properties required for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Table 3: Predicted Effect of Structural Modifications on Electronic Properties
| Modification | Effect on Donor/Acceptor Strength | Expected HOMO Level Change | Expected LUMO Level Change | Expected Band Gap Change |
| Acylation of amino group | Decreases donor strength | Lower (more stable) | Minor change | Increase |
| Arylation of amino group (with donor) | Increases donor strength | Higher (less stable) | Minor change | Decrease |
| Conversion of ester to ketone | Increases acceptor strength | Minor change | Lower (more stable) | Decrease |
| Planarization of backbone | Enhances conjugation | Higher (less stable) | Lower (more stable) | Decrease |
This table outlines general trends in structure-property relationships for organic electronic materials.
Beyond the electronic properties of a single molecule, the performance of an organic electronic device is critically dependent on the solid-state organization and morphology of the material. The structure of molecules derived from Methyl 4-aminopicolinate dictates their ability to self-assemble into ordered structures. mdpi.com For efficient charge transport, which is essential for transistors and solar cells, a high degree of intermolecular π-π stacking is desirable. The planarity of the molecular backbone and the nature of any side chains are key factors that influence this packing. For instance, bulky or flexible side chains can disrupt close packing and reduce charge mobility, but they can also improve solubility, which is important for solution-based processing. The interplay between molecular design, solid-state packing, and device performance is a central theme in the research and development of these materials. mdpi.com
Intermediate in the Synthesis of Non-Clinical Research Compounds and Agrochemicals
The substituted aminopicolinate scaffold is a recurring motif in various biologically active compounds. Consequently, this compound is a valuable intermediate for the synthesis of molecules targeted for both pharmaceutical and agricultural research.
In the context of non-clinical research, it serves as a starting point for creating novel heterocyclic systems for screening as potential therapeutic agents. For example, related chloropicolinate structures have been used to synthesize complex amide and urea derivatives that were investigated as inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net Similarly, aminopicolinate frameworks are used in the design of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov
In the field of agrochemicals, the 4-aminopicolinate structure is the core of several potent herbicides. google.comgoogle.com Patents describe how various substitutions on the pyridine ring are crucial for achieving high herbicidal activity against broadleaf weeds. nih.gov this compound can be a key precursor that is subsequently modified, for example, through halogenation or coupling reactions, to produce these advanced agrochemical products.
Building Block for Specialty Chemicals and Research Reagents
The structural attributes of this compound make it an ideal scaffold for the construction of complex heterocyclic compounds. These compounds are often sought after as specialty chemicals for their specific functionalities or as research reagents to investigate biological processes. The presence of the amino group allows for a variety of chemical transformations, including acylation, urea formation, and transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures.
One significant application of this building block is in the development of novel therapeutic agents. For instance, researchers have utilized a derivative, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, as a key intermediate in the synthesis of a series of chloropicolinate amides and urea derivatives. nih.gov These newly synthesized compounds were designed to mimic the isonicotinamide (B137802) moiety found in anti-tuberculosis drugs like isoniazid. nih.gov The resulting molecules were evaluated for their potential as inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net This research highlights how the picolinate scaffold can be systematically modified to generate libraries of compounds for screening as potential new medicines. nih.govresearchgate.netcambridgemedchemconsulting.com
The synthesis of these potential anti-tuberculosis agents involves a multi-step process where the core picolinate structure is elaborated. For example, the amino group of the picolinate can be acylated with various acid chlorides or reacted with isocyanates to form ureas, demonstrating the compound's utility in creating a diverse set of molecules for biological evaluation. nih.gov
Table 1: Examples of Research Reagents Synthesized from a Methyl 4-Aminopicolinate Derivative
| Compound Class | Synthetic Transformation | Potential Application | Reference |
| Chloropicolinate Amides | Acylation of the amino group with various acid chlorides. | Inhibitors of Mycobacterium tuberculosis | nih.gov |
| Chloropicolinate Ureas | Reaction of the amino group with different isocyanates. | Inhibitors of Mycobacterium tuberculosis | nih.govresearchgate.net |
Precursor for Herbicidal Agents (chemical synthesis focus)
The 4-aminopicolinate structure is a well-established pharmacophore in the agrochemical industry, forming the backbone of several synthetic auxin herbicides. nih.gov These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of targeted weed species. nih.gov this compound serves as a key precursor in the synthesis of these potent herbicidal agents.
The development of new herbicides is driven by the need to manage weed resistance and improve crop selectivity. nih.gov Researchers have focused on modifying the picolinate core to create next-generation herbicides with enhanced efficacy and a broader spectrum of activity. For example, new 6-aryl-2-picolinates and 6-pyrazolyl-2-picolinic acids have been designed and synthesized, showing significant herbicidal properties. nih.gov The synthesis of these complex molecules often starts from simpler picolinate structures.
A general synthetic strategy involves the modification of the picolinate ring, for instance, by introducing various substituents at the 6-position. In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized. nih.gov The process began with the modification of picloram, a known picolinate herbicide, to introduce a pyrazole (B372694) ring at the 6-position. nih.gov These synthetic efforts have led to the discovery of compounds with post-emergence herbicidal activity that, in some cases, surpasses that of existing commercial herbicides. nih.gov
Table 2: Examples of Picolinate-Based Herbicidal Agents and Precursors
| Compound Name/Class | Key Synthetic Feature | Mode of Action | Reference |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Synthetic Auxin | nih.gov |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Synthetic Auxin | nih.gov |
| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | Synthetic Auxin | nih.gov |
| Halauxifen-methyl | A 6-aryl-2-picolinate derivative | Synthetic Auxin | nih.gov |
| Florpyrauxifen-benzyl | A 6-aryl-2-picolinate derivative | Synthetic Auxin | nih.gov |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Introduction of a substituted pyrazolyl group at the 6-position | Synthetic Auxin | nih.gov |
Synthesis of Isosteres for Chemical Probes
In medicinal chemistry, the concept of isosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for optimizing lead compounds. This strategy is also employed in the development of chemical probes—small molecules used to study and manipulate biological systems. nih.gov The picolinic acid scaffold, including derivatives like methyl 4-aminopicolinate, is a valuable platform for creating such isosteres.
While direct synthesis of isosteres for chemical probes from this compound is not extensively documented in readily available literature, the broader family of picolinic acid derivatives is utilized for this purpose. For example, isosteres of picolinic acid have been investigated as metal-binding pharmacophores in the design of enzyme inhibitors. nih.govacs.org In one study, the carboxylic acid group of a hydroxypyridinone, a picolinic acid isostere itself, was replaced with other functional groups to create a library of metal-binding isosteres (MBIs). acs.org These MBIs were then evaluated as inhibitors of influenza endonuclease, demonstrating that isosteric replacement can fine-tune the electronic properties and inhibitory activity of the molecule. acs.org
The synthesis of these isosteres can involve various chemical transformations. For instance, a nitrile, which can be derived from a picolinate precursor, can undergo a cycloaddition with an azide (B81097) to form a tetrazole ring, a well-known isostere of a carboxylic acid. nih.gov Such modifications allow for the exploration of new chemical space and the development of more potent and selective chemical probes for studying biological targets like enzymes. The versatility of the picolinate scaffold makes it a promising starting point for the rational design of novel isosteres for chemical probe development.
Future Research Directions and Unexplored Avenues in Methyl 4 Aminopicolinate Hydrochloride Chemistry
Development of Novel and Sustainable Synthetic Routes
Traditional synthetic methods for pyridine (B92270) derivatives often rely on harsh reagents and generate significant waste. The future of synthesizing methyl 4-aminopicolinate hydrochloride lies in the adoption of green and sustainable chemistry principles. rasayanjournal.co.inresearchgate.net Research in this area will likely focus on improving efficiency, reducing environmental impact, and lowering costs.
Key areas for development include:
Catalytic Systems: The use of novel metal-based or organocatalysts could provide milder reaction conditions and higher selectivity. Pyridine and its derivatives are known to form stable complexes with various metals, which can be leveraged in catalytic cycles for more efficient synthesis. biosynce.com
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and often leads to purer products in the synthesis of pyridine derivatives. nih.govacs.org Applying this to the synthesis of this compound could significantly improve production efficiency.
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways where multiple bonds are formed in a single operation reduces the need for intermediate purification steps, saving time, solvents, and energy. nih.govacs.org These MCRs are advantageous for their atom economy and eco-friendly nature.
Hydrothermal Synthesis: One-step hydrothermal synthesis using reactants like 2-pyridinecarbonitrile and a chromic salt has been explored for related picolinates. google.compatsnap.com This method offers simple operation and low environmental pollution, making it a promising green production technique.
Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
| Method | Conventional Approach | Sustainable (Green) Approach | Potential Advantages of Green Approach |
|---|---|---|---|
| Catalysis | Often requires stoichiometric amounts of harsh reagents. | Employs recyclable and non-toxic catalysts (e.g., metal-complexes, organocatalysts). biosynce.com | Reduced waste, milder conditions, higher selectivity. |
| Energy Input | Relies on prolonged conventional heating. | Utilizes microwave irradiation or ultrasound. researchgate.netnih.gov | Drastically reduced reaction times, improved yields. |
| Solvent Use | Often uses hazardous and volatile organic solvents. | Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.inresearchgate.net | Enhanced safety, reduced environmental pollution. |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions (MCRs). acs.org | Increased efficiency, atom economy, simplified workup. |
Exploration of New Derivatization Chemistries
The functional groups of this compound—the amino group, the ester, and the pyridine ring—offer multiple sites for chemical modification. Future research will undoubtedly explore these possibilities to create a diverse library of new molecules with tailored properties.
Potential derivatization strategies include:
N-Functionalization: The 4-amino group is a prime site for reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. rsc.orgresearchgate.net These modifications can significantly alter the molecule's electronic properties and its ability to participate in hydrogen bonding.
Coordination Chemistry: The picolinate (B1231196) moiety is an excellent ligand for a wide range of metal ions. rsc.orgresearchgate.net Research into new metal-organic frameworks (MOFs) and coordination polymers using methyl 4-aminopicolinate as a building block could lead to materials with novel catalytic, magnetic, or porous properties.
C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is a powerful but challenging area. Advances in this field could allow for the introduction of new substituents onto the heterocyclic core, bypassing more complex multi-step syntheses.
Polymerization: The bifunctional nature of the molecule makes it a candidate for use as a monomer in the synthesis of novel polymers. researchgate.net
Table 2: Potential Derivatization Reactions and Applications
| Reaction Site | Type of Reaction | Resulting Derivative | Potential Application Area |
|---|---|---|---|
| 4-Amino Group | Acylation, Urea (B33335)/Thiourea formation researchgate.net | Amides, Ureas, Thioureas | Medicinal Chemistry, Supramolecular Chemistry |
| Ester Group | Amidation, Reduction | Amides, Alcohols | Organic Synthesis, Polymer Building Blocks |
| Pyridine N and Ester O | Metal Coordination researchgate.net | Metal Complexes, MOFs | Catalysis, Materials Science, Sensing |
| Pyridine Ring | C-H Functionalization, Cross-Coupling | Substituted Pyridines | Agrochemicals, Pharmaceuticals, Advanced Materials |
Advanced Computational Studies on Molecular Interactions and Reactivity
Computational chemistry provides invaluable insights into the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies can illuminate its fundamental properties and predict its behavior in various chemical environments.
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT is a powerful tool for investigating the electronic structure, charge distribution, and reactivity of molecules like aminopyridines. researchgate.netnih.gov Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding derivatization strategies.
Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives of methyl 4-aminopicolinate might interact with biological targets. rsc.org This can help prioritize which compounds to synthesize and test.
Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential synthetic routes, helping to identify the most favorable reaction pathways and optimize conditions. rsc.org
Supramolecular Assembly Prediction: Simulations can explore how molecules of this compound interact with each other and with other molecules through hydrogen bonding and π-stacking, which is crucial for designing crystalline materials and understanding solid-state properties. rsc.org
Table 3: Application of Computational Methods in Studying this compound
| Computational Method | Focus of Study | Information Gained | Relevance to Research |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, charge density, vibrational analysis. researchgate.netnih.gov | Reactivity indices, electrostatic potential maps, spectroscopic data prediction. | Guides synthetic modification, aids in structural characterization. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of noncovalent interactions (e.g., H-bonds, π-stacking). rsc.org | Strength and nature of intermolecular forces. | Design of crystal structures and supramolecular assemblies. |
| Molecular Docking | Ligand-receptor binding interactions. rsc.org | Binding affinity, orientation in active sites. | Prioritization of derivatives for biological screening. |
| Transition State (TS) Searching | Reaction pathways and energy barriers. rsc.org | Mechanistic insights, prediction of reaction feasibility and kinetics. | Optimization of synthetic routes. |
Expanding Applications in Emerging Fields of Materials Science and Chemical Engineering
The unique structure of this compound makes it a promising candidate for applications beyond its traditional role as a synthetic intermediate. Its potential in materials science and chemical engineering is an area ripe for exploration.
Emerging applications could include:
Polymer Science: As a monomer or functional additive, this compound could be incorporated into advanced polymers. mdpi.com For instance, biotinylated hydrophilic polymers are used extensively in biochemical assays, and analogous functional polymers could be developed from this scaffold. chemrxiv.org The pyridine ring could impart specific thermal, conductive, or flame-retardant properties to the resulting materials.
Porous Organic Polymers (POPs): The rigid, well-defined structure of the pyridine ring makes it an excellent component for creating POPs with high surface areas and tunable pore structures, which have applications in gas storage, separation, and catalysis. researchgate.net
Functional Surfaces and Nanomaterials: The molecule could be used to modify the surfaces of nanomaterials, such as nano-sized chromium picolinate, to enhance properties like bioavailability or catalytic activity. nih.gov Its ability to chelate metals could be used to create functionalized nanoparticles for sensing or imaging applications.
Chemical Engineering: In chemical engineering, derivatives could serve as novel extractants for metal ions or as components in advanced separation membranes. The development of efficient, large-scale production methods is also a key research area within this field. google.compatsnap.com
Table 4: Potential Applications in Materials Science and Chemical Engineering
| Emerging Field | Specific Application | Role of this compound | Anticipated Benefit |
|---|---|---|---|
| Polymer Science | Synthesis of functional polymers. mdpi.com | As a monomer or a cross-linking agent. | Polymers with enhanced thermal stability, conductivity, or chelating properties. |
| Materials Science | Creation of Metal-Organic Frameworks (MOFs). rsc.org | As an organic linker coordinating to metal nodes. | Materials for gas storage, catalysis, and chemical sensing. |
| Nanotechnology | Surface modification of nanoparticles. nih.gov | As a capping or functionalizing agent. | Enhanced stability, dispersibility, and targeted delivery of nanomaterials. |
| Chemical Engineering | Development of separation technologies. | Component in selective membranes or as an extractant. | Improved efficiency and selectivity in metal ion recovery or purification processes. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
